molecular formula C20H17N3O4 B12638288 Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate CAS No. 1129683-92-6

Phenyl 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate

Cat. No.: B12638288
CAS No.: 1129683-92-6
M. Wt: 363.4 g/mol
InChI Key: QYQPSCLWSBHVBM-UHFFFAOYSA-N
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Description

Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminomethylphenylmethanol with methyl isothiocyanate to form the desired carbamate . The reaction is usually carried out in the presence of a catalyst such as tin or indium triflate, which facilitates the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-[4-[[2-[(methylamino)carbonyl]-4-pyridinyl]oxy]phenyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

1129683-92-6

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

phenyl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate

InChI

InChI=1S/C20H17N3O4/c1-21-19(24)18-13-17(11-12-22-18)26-16-9-7-14(8-10-16)23-20(25)27-15-5-3-2-4-6-15/h2-13H,1H3,(H,21,24)(H,23,25)

InChI Key

QYQPSCLWSBHVBM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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